2,3,4-Trifluoropyridine
Overview
Description
2,3,4-Trifluoropyridine is a type of fluoropyridine, which is a class of compounds characterized by the presence of a fluorine atom and a carbon-containing pyridine . Fluoropyridines are known for their distinctive physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Synthesis Analysis
The synthesis of fluoropyridines, including this compound, is a topic of interest in the field of chemistry . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . The synthesis is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with three fluorine atoms attached to it . The presence of these fluorine atoms and the pyridine ring bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
1. Synthesis and Functionalization
2,3,4-Trifluoropyridine has been used in the synthesis and functionalization of various compounds. An efficient large-scale synthesis method has been developed for 2-, 3-, and 4-(trifluoromethoxy)pyridines, including this compound. These compounds serve as vital building blocks for life-sciences-oriented research (Manteau et al., 2010). Additionally, this compound has been utilized in the preparation of trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids, demonstrating its versatility in chemical synthesis (Cottet et al., 2003).
2. Magnetic and Photoluminescent Properties
In the field of materials science, this compound derivatives have shown potential in creating compounds with interesting magnetic and photoluminescent properties. For instance, complexes involving this compound analogs have been studied for their single-molecule magnet behavior and photoluminescence, which are valuable for applications in magnetic cooling and luminescent materials (Mei et al., 2012).
3. Use in Organic Chemistry Reactions
This compound and its derivatives are instrumental in various organic chemistry reactions. For example, they have been used in the synthesis of triarylpyridines, which have significant biological and pharmaceutical properties, such as anticonvulsant and anesthetic effects (Maleki, 2015). Also, this compound's derivatives have been studied for their role in cationic cyclisations, a process crucial in the formation of complex polycyclic systems (Haskins & Knight, 2002).
4. Structural Studies and Spectroscopy
In the field of physical chemistry, this compound has been a subject of structural studies and spectroscopy. Its rotational spectrum, for instance, has been investigated to understand the effects of fluorination on ring geometry, which is crucial in designing and understanding fluorinated organic compounds (Chen et al., 2020).
5. Applications in Ionic Liquids
This compound-based ionic liquids have been studied for their thermodynamic and transport properties. These properties are significant for applications in various industrial processes and technologies (Cadena et al., 2006).
Safety and Hazards
Fluoropyridines, including 2,3,4-Trifluoropyridine, are considered hazardous. They may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid any skin contact, avoid breathing dust/fume/gas/mist/vapors/spray, and use personal protective equipment when handling these chemicals .
Future Directions
The demand for fluoropyridines, including 2,3,4-Trifluoropyridine, has been increasing steadily over the years due to their wide-ranging potential applications in the development of agrochemical and pharmaceutical compounds . They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . Future research will likely continue to explore the synthesis and applications of these compounds .
Mechanism of Action
Target of Action
Fluoropyridines, in general, have been used in the synthesis of various biologically active compounds .
Mode of Action
It’s known that fluoropyridines possess interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines are known to be used in the synthesis of f 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .
Result of Action
Fluoropyridines are known to have unique physical, chemical, and biological properties .
Properties
IUPAC Name |
2,3,4-trifluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3N/c6-3-1-2-9-5(8)4(3)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEJZQYOXXCDQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50511176 | |
Record name | 2,3,4-Trifluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50511176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84477-04-3 | |
Record name | 2,3,4-Trifluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50511176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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